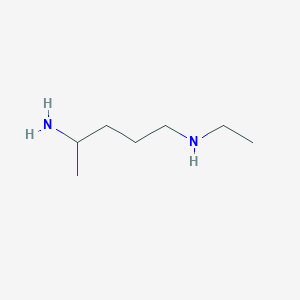

4-Amino-1-ethylaminopentane

Description

Contextual Significance of Aliphatic Diamines in Contemporary Organic Chemistry

Aliphatic diamines, which are organic compounds containing two amino groups attached to a non-aromatic carbon chain, represent a cornerstone class of molecules in modern organic chemistry. Their utility stems from the dual reactivity of the amino groups, which allows them to serve as versatile building blocks and intermediates in a wide array of chemical syntheses. These compounds are fundamental monomers in the production of important polymers such as polyamides and polyureas.

Beyond polymer science, aliphatic diamines are crucial intermediates in the synthesis of a diverse range of fine chemicals. They are used as building blocks for crop protection products, chelating agents, and additives for lubricants and fuels. basf.com In the realm of medicinal chemistry, the diamine motif is a common structural feature in biologically active compounds. The ability of the two amino groups to interact with biological targets, such as enzymes and receptors, makes these scaffolds particularly valuable in drug discovery. lifechemicals.com The spatial arrangement and basicity of the amino groups can be precisely tuned through chemical modification, allowing for the rational design of molecules with specific biological functions. lifechemicals.com The development of conformationally restricted diamines, where the molecule's flexibility is limited, is a significant strategy for enhancing the binding affinity of a drug molecule to its target. lifechemicals.com

Overview of Research Trajectories for Related Aminopentane Structures

The research landscape for aminopentane structures is diverse, with various derivatives being investigated for a range of applications. A prominent example is 4-Amino-1-diethylaminopentane (also known as Novoldiamine), a close structural analogue of the titular compound. nist.gov This molecule is historically significant as a key intermediate in the synthesis of Chloroquine, a widely known antimalarial drug. nist.gov The synthesis involves reacting 4,7-dichloroquinoline (B193633) with 4-Amino-1-diethylaminopentane to form the final drug substance. This established use highlights a major research trajectory for aminopentane diamines: their application as side-chain building blocks in the synthesis of heterocyclic pharmaceuticals.

Research into aliphatic diamines also extends to their use as surface-active agents. Studies have been conducted on the synthesis of various aliphatic diamines with different alkyl chain lengths and substituents to investigate how these structural modifications influence their critical micelle concentration (CMC), a key parameter for surfactants. nih.gov Furthermore, complex derivatives of 1,4-pentanediamine have been synthesized and evaluated for their potential in material science and as intermediates for dyes and pigments.

Delineation of the Academic Research Focus on 4-Amino-1-ethylaminopentane

The academic research focus on this compound, also known by its IUPAC name N¹-ethylpentane-1,4-diamine, is centered on its properties as a functionalized aliphatic diamine. While extensive, peer-reviewed studies on this specific molecule are not as prevalent as for its diethyl- analogue, available data and related patents allow for a delineation of its primary areas of interest.

The synthesis of this compound typically proceeds via the nucleophilic substitution reaction between a di-halogenated pentane (B18724) and ethylamine (B1201723). A common reported route involves the reaction of 1-bromo-4-chloropentane (B8628794) with ethylamine, where a base such as sodium hydroxide (B78521) is used to facilitate the reaction.

From a research application perspective, patent literature involving related diamine derivatives suggests a focus on medicinal chemistry. google.comgoogle.com Complex diamine structures are investigated for their potential as inhibitors of activated blood coagulation factor X (FXa), indicating a role in the development of novel anticoagulants. google.comgoogle.com These compounds are explored for their potential use in preventing and treating conditions related to thrombosis and embolism. google.comgoogle.com The structural motif of a substituted diamine, such as that found in this compound, serves as a scaffold that can be incorporated into larger, more complex molecules designed to interact with specific biological targets.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 860544-46-3 | |

| Molecular Formula | C₇H₁₈N₂ | |

| Molecular Weight | 130.24 g/mol | |

| Appearance | Clear colorless oil | |

| Boiling Point | 178-181°C | |

| Synonyms | N¹-ethylpentane-1,4-diamine | |

| Dihydrochloride Salt Formula | C₇H₂₀Cl₂N₂ | google.com |

| Dihydrochloride Salt Mol. Weight | 203.15 g/mol | google.com |

Table of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | 860544-46-3 | C₇H₁₈N₂ | Subject of the article |

| 4-Amino-1-diethylaminopentane | 140-80-7 | C₉H₂₂N₂ | Related structure; Chloroquine intermediate nist.gov |

| Chloroquine | 54-05-7 | C₁₈H₂₆ClN₃ | Antimalarial drug |

| 1-Bromo-4-chloropentane | 62932-62-1 | C₅H₁₀BrCl | Reactant in synthesis |

| Ethylamine | 75-04-7 | C₂H₇N | Reactant in synthesis |

| Sodium hydroxide | 1310-73-2 | NaOH | Base in synthesis |

| 4,7-Dichloroquinoline | 86-98-6 | C₉H₅Cl₂N | Reactant in Chloroquine synthesis |

| 2-(Diethylamino)ethylamine | 100-36-7 | C₆H₁₆N₂ | Building block for pharmaceuticals basf.com |

| 1,2-Ethylenediamine | 107-15-3 | C₂H₆N₂ | Building block for various chemicals basf.com |

| 3-(Dimethylamino)propylamine | 109-55-7 | C₅H₁₄N₂ | Versatile chemical intermediate basf.com |

Structure

3D Structure

Properties

IUPAC Name |

1-N-ethylpentane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-3-9-6-4-5-7(2)8/h7,9H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCERRQGWVDKEDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 1 Ethylaminopentane and Its Structural Analogs

Conventional Organic Synthesis Approaches

Traditional methods for synthesizing aliphatic amines, including diamines like 4-Amino-1-ethylaminopentane, rely on a well-established toolkit of organic reactions. These approaches are foundational in organic chemistry for the formation of carbon-nitrogen bonds.

Reductive Amination Pathways in Aliphatic Amine Synthesis

Reductive amination, also known as reductive alkylation, is a highly versatile method for synthesizing primary, secondary, and tertiary amines. libretexts.orgmasterorganicchemistry.com The process involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an intermediate imine. wikipedia.org This two-step, one-pot reaction begins with the nucleophilic addition of an amine to a carbonyl compound to form an imine, which is then reduced to an amine. libretexts.org

The reaction can be performed directly by combining the carbonyl compound, the amine, and a reducing agent in a single pot. wikipedia.org A key advantage is the use of reducing agents that are selective for the imine intermediate over the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but effectively reduces the protonated imine. libretexts.orgmasterorganicchemistry.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly used. masterorganicchemistry.com

For the synthesis of this compound, a hypothetical reductive amination pathway could involve the reaction of a suitable keto-amine, such as 4-aminopentan-2-one, with ethylamine (B1201723). The initial reaction would form an imine, which is then reduced to yield the final diamine product. Catalytic hydrogenation using catalysts like nickel, palladium, or platinum is another common reduction method. wikipedia.org Iron-catalyzed reductive amination has also emerged as a method using more earth-abundant metals. d-nb.info

| Reducing Agent | Typical Substrates | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines over carbonyls at pH ~6-7; allows for one-pot reactions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | A milder and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Aldehydes, Ketones | Often uses Ni, Pd, or Pt catalysts; can be highly efficient but may require higher pressures and temperatures. wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Imines, Amides, Nitriles | A very powerful, non-selective reducing agent; must be used after imine formation in a separate step. libretexts.orglibretexts.org |

Alkylation Reactions Utilizing Nitrogenous Precursors

The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds via a nucleophilic substitution (Sₙ2) reaction. ucalgary.ca However, this approach is often complicated by a lack of selectivity. The secondary amine product of the initial reaction is often more nucleophilic than the starting primary amine, leading to subsequent alkylations that produce tertiary amines and even quaternary ammonium (B1175870) salts. ucalgary.cajove.commasterorganicchemistry.com This results in a mixture of products that can be difficult to separate.

To synthesize a secondary amine like this compound, one might consider reacting a precursor like 1,4-diaminopentane (B1615503) with an ethyl halide. To favor the desired mono-alkylation product, a large excess of the starting diamine can be used to increase the probability that the alkyl halide reacts with the starting material rather than the product. jove.com

More advanced methods have been developed to improve selectivity. One strategy involves the use of cesium bases, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), in anhydrous solvents. google.com These conditions have been shown to produce secondary amines in high yields with minimal overalkylation. google.com Another approach uses N-aminopyridinium salts as ammonia (B1221849) surrogates, which engage in N-alkylation and then undergo in-situ cleavage to yield secondary amines without overalkylation products. nih.gov

Reduction of Nitrile and Amide Intermediates for Amine Formation

The reduction of nitriles and amides provides a powerful route to primary amines. This method is particularly useful as it allows for the "ascent of an amine series," meaning the product amine contains one more carbon atom than the starting material used to make the nitrile. prutor.aiallrounder.ai

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like ether. libretexts.orglibretexts.orgprutor.ai The mechanism involves nucleophilic attack by the hydride on the electrophilic carbon of the nitrile. libretexts.org An alternative and industrially preferred method is catalytic hydrogenation, where hydrogen gas (H₂) is used with a metal catalyst such as Raney nickel or platinum. studymind.co.ukwikipedia.org This method avoids the high cost and handling requirements of LiAlH₄. studymind.co.uk

Amides can also be reduced to amines using LiAlH₄. libretexts.org For a complex molecule like this compound, a synthetic strategy could involve a precursor containing both a nitrile and an amide group, or a dinitrile that is selectively reduced and alkylated in a multi-step sequence.

Amine Synthesis via Gabriel Synthesis and Related Protocols

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides. wikipedia.org It effectively avoids the overalkylation problem seen in direct alkylation of ammonia. masterorganicchemistry.com The reaction utilizes potassium phthalimide (B116566) as a surrogate for the ammonia anion (NH₂⁻). wikipedia.org

The process involves three main steps:

Deprotonation: Phthalimide is deprotonated by a base (like KOH) to form the potassium phthalimide salt, a potent nucleophile. chemistrysteps.com

N-Alkylation: The phthalimide anion attacks a primary alkyl halide in an Sₙ2 reaction to form an N-alkylphthalimide. masterorganicchemistry.comchemistrysteps.com This reaction generally fails with secondary alkyl halides. wikipedia.org

Deprotection: The final primary amine is liberated from the N-alkylphthalimide. This is traditionally done by acidic hydrolysis, but the conditions are often harsh. chemistrysteps.comlibretexts.org A more common and milder method is hydrazinolysis, which involves reacting the intermediate with hydrazine (B178648) (N₂H₄) to precipitate phthalhydrazide (B32825) and release the desired primary amine. masterorganicchemistry.comwikipedia.org

To construct a diamine like this compound, one could envision a multi-step pathway starting with a dihalopentane. One halide could be converted to a primary amine via the Gabriel synthesis, with the second halide being subsequently reacted with ethylamine.

Advanced and Sustainable Synthetic Strategies

Modern chemical synthesis places a strong emphasis on "green chemistry," which seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

Integration of Green Chemistry Principles in Aminopentane Synthesis

The synthesis of aliphatic amines is an area where green chemistry principles are being actively applied to overcome the limitations of classical methods, which can suffer from low atom economy and the use of hazardous reagents. rsc.org

Key sustainable strategies include:

Catalytic Reductive Amination: This is an atom-efficient reaction that, in theory, only generates water as a byproduct. acs.org The use of catalysts based on earth-abundant metals like iron or nickel instead of precious metals like platinum or palladium is a key goal. wikipedia.orgd-nb.info

'Hydrogen Borrowing' Catalysis: This elegant, atom-economic strategy allows for the N-alkylation of amines using alcohols, which are often derived from renewable resources. rsc.org In this process, a metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen (held by the catalyst) to yield the alkylated amine and regenerate the catalyst. The only byproduct is water. rsc.org

Use of Renewable Feedstocks: There is significant interest in synthesizing aliphatic amines from biomass-derived platform chemicals, such as levulinic acid or other carbohydrate derivatives. acs.orgnih.gov This approach moves away from fossil fuel-based starting materials.

Greener Solvents: Conventional organic syntheses often rely on volatile organic compounds (VOCs) as solvents. Research into alternatives like Deep Eutectic Solvents (DESs) is growing. DESs are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. They are often biodegradable, have low volatility and toxicity, and can be prepared from inexpensive starting materials, making them an attractive alternative to traditional solvents in amine synthesis. mdpi.com

| Green Chemistry Principle | Application in Amine Synthesis |

| 1. Prevention | Designing syntheses to minimize waste, such as using catalytic reactions over stoichiometric ones. rsc.org |

| 2. Atom Economy | Maximizing the incorporation of all reactant atoms into the final product. 'Hydrogen borrowing' and reductive amination are highly atom-economical. acs.orgrsc.org |

| 3. Less Hazardous Chemical Syntheses | Avoiding toxic reagents like phthalimide (in Gabriel synthesis) or hazardous solvents. rsc.orgmdpi.com |

| 5. Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water or Deep Eutectic Solvents (DESs). acs.orgmdpi.com |

| 7. Use of Renewable Feedstocks | Synthesizing amines from biomass-derived platform chemicals instead of petrochemicals. acs.orgnih.gov |

| 9. Catalysis | Using catalytic reagents (especially non-precious metals) in small amounts instead of stoichiometric reagents. d-nb.info |

Atom Economy Maximization in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste. um-palembang.ac.id For the synthesis of diamines like this compound, atom-economical approaches such as reductive amination are preferred over classical methods that often involve multi-step processes with poor atom economy, like those using protecting groups or generating significant leaving group waste. primescholars.comacs.org

Reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is a prime example of an atom-economic transformation as it often produces only water as a byproduct. rsc.org The direct N-alkylation of amines with alcohols via 'borrowing hydrogen' or 'hydrogen auto-transfer' catalysis is another highly atom-economical method that generates water as the sole byproduct. rsc.org These methods stand in contrast to reactions like the Wittig or Cannizzaro reactions, which can have high chemical yields but poor atom economy due to the formation of stoichiometric byproducts. primescholars.com

Table 1: Comparison of Theoretical Atom Economy in Amine Synthesis Routes

| Synthesis Route | General Reaction | Major Byproducts | Theoretical Atom Economy | Key Considerations |

|---|---|---|---|---|

| Reductive Amination | R₂C=O + R'-NH₂ + H₂ → R₂CH-NH-R' + H₂O | Water | High | Highly atom-economical, especially with H₂ as the reductant. rsc.orgrsc.org |

| Alkylation with Alkyl Halides | R-NH₂ + R'-X → R-NH-R' + HX | Halide Salts | Moderate to Low | Generates stoichiometric amounts of salt waste. |

| Wittig Reaction followed by Reduction | R₂C=O + Ph₃P=CHR' → R₂C=CHR' → R₂CH-CH₂R' | Triphenylphosphine oxide | Very Low | Generates a large, high-molecular-weight byproduct. primescholars.com |

| "Borrowing Hydrogen" Catalysis | R-CH₂-OH + R'-NH₂ → R-CH₂-NH-R' + 2H₂O | Water | High | Utilizes readily available alcohols and produces only water. rsc.org |

Development and Application of Environmentally Benign Catalysts

The shift towards green chemistry has spurred the development of catalysts that are both efficient and environmentally friendly, moving away from toxic or hazardous reagents. rsc.orgbohrium.com For amine synthesis, this includes the use of earth-abundant transition metals and biocatalysts.

Homogeneous and heterogeneous catalysts based on metals like ruthenium and cobalt have been developed for reductive amination under mild conditions, using environmentally benign reducing agents like molecular hydrogen (H₂). rsc.orgbohrium.com For instance, a heterogeneous Co–Nitrogen catalyst (Co–Nₓ) has shown high activity for the one-pot reductive amination of carbonyl compounds with nitro compounds at moderate temperatures and pressures, offering an efficient route to secondary amines. rsc.org An advantage of such heterogeneous catalysts is their ease of separation and potential for recycling, which further enhances their sustainability. rsc.org

In a novel approach, researchers have developed catalysts from phytoextracted mining wastes. rsc.org An example is Eco-Mn®, a manganese-based catalyst derived from plants used in the rehabilitation of mining sites. This plant-based catalyst has proven effective in the reductive amination of ketones under solvent-free conditions. rsc.org Biocatalysts, such as enzymes, represent another crucial class of environmentally benign catalysts. Reductive aminases (RedAms) and transaminases offer highly selective pathways for amine synthesis, operating under mild aqueous conditions and representing a green alternative to many traditional chemical methods. acs.orgfrontiersin.org

Table 2: Examples of Environmentally Benign Catalysts for Amination Reactions

| Catalyst Type | Example | Reaction | Advantages | Source(s) |

|---|---|---|---|---|

| Heterogeneous Metal Catalyst | Co–Nₓ/C | Reductive amination of carbonyls with nitro compounds | Earth-abundant metal, recyclable, high activity under mild conditions. | rsc.org |

| Homogeneous Metal Catalyst | Ru(dppbsa) complex | Reductive amination of ketones with nitroarenes/nitriles | Uses H₂ as a green reductant, good functional group tolerance. | bohrium.com |

| Plant-Derived Catalyst | Eco-Mn® | Reductive amination of ketones | Derived from waste biomass, operates under solvent-free conditions. | rsc.org |

| Biocatalyst (Enzyme) | Reductive Aminase (RedAm) | Stereoselective amination of ketones | High stereoselectivity, operates in aqueous media, environmentally benign. | acs.orgfrontiersin.org |

Optimization of Solvent Selection and Reduction Strategies

Solvents constitute a significant portion of the material used in chemical and pharmaceutical manufacturing, making their selection a critical aspect of green chemistry. nih.govmdpi.com The ideal green reaction proceeds without a solvent, and research into solvent-free conditions, such as mechanochemistry (grinding), is ongoing. nih.gov When a solvent is necessary, the focus is on replacing volatile, flammable, and toxic organic solvents with greener alternatives. mdpi.com

Water is often considered the solvent of choice for biocatalytic processes. nih.gov Other alternatives that have gained prominence include deep eutectic solvents (DESs), which are mixtures of compounds that form a liquid at a much lower temperature than their individual components. mdpi.com DESs are attractive due to their low volatility, thermal stability, and tunable polarity. They have been successfully used as solvents in the synthesis of amines, sometimes also acting as co-catalysts and enhancing the solubility of reactants. mdpi.com The CHEM21 (Chemical Manufacturing Methods for the 21st Century) project provides a solvent selection guide that scores solvents based on health, safety, and environmental criteria, promoting the use of preferred solvents like water, ethanol, and acetone (B3395972) while discouraging the use of highly hazardous ones. rsc.org

Table 3: Green Solvent Alternatives for Amine Synthesis

| Solvent Class | Example(s) | Key Properties | Application Notes | Source(s) |

|---|---|---|---|---|

| Aqueous | Water | Non-toxic, non-flammable, inexpensive. | Ideal for many biocatalytic reactions. nih.gov | nih.gov |

| Alcohols | Ethanol, Isopropanol | Biodegradable, relatively low toxicity. | Preferred solvents in the CHEM21 guide. rsc.org | rsc.org |

| Deep Eutectic Solvents (DESs) | Choline chloride/Glycerol (ChCl/Gly) | Low volatility, tunable, often biodegradable. | Used for Ullman amine synthesis, can enhance catalyst stability. mdpi.com | mdpi.com |

| Liquid Polymers | Polyethylene glycol (PEG) | Low volatility, non-toxic, recyclable. | Can serve as a green reaction medium. nih.gov | nih.gov |

| Solvent-Free | Not Applicable | No solvent waste, high reactant concentration. | Ideal for certain reactions, e.g., using mechanochemistry or liquid reactants. nih.gov | nih.gov |

Energy Efficiency Considerations in Synthetic Protocols (e.g., Microwave-Assisted Synthesis)

Improving energy efficiency is a core principle of green chemistry, aimed at reducing the environmental and economic costs associated with chemical production. um-palembang.ac.id One of the most effective technologies for enhancing energy efficiency in organic synthesis is the use of microwave irradiation. scielo.org.mx Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and selectivities compared to conventional heating methods. scielo.org.mxmdpi.com

This acceleration is due to the direct and efficient heating of the reaction mixture, as microwaves couple directly with polar molecules. scielo.org.mx MAOS has been successfully applied to a wide range of reactions, including the synthesis of amides and amines. mdpi.comacs.org For example, the acylation of aliphatic amines has been achieved in minutes under microwave irradiation, compared to many hours using conventional heating, demonstrating the validity and advantage of the microwave-assisted procedure. acs.org The combination of microwave heating with solvent-free conditions represents a particularly powerful green chemistry approach, minimizing both energy consumption and solvent waste. mdpi.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Amine/Amide Synthesis

| Reaction | Conditions | Time | Yield | Source(s) |

|---|---|---|---|---|

| Acylation of N-Pentylamine | Conventional Heating (CH₂Cl₂) | 48 h | 75% | acs.org |

| Acylation of N-Pentylamine | Microwave Irradiation (CH₂Cl₂) | Not specified, but implied to be much shorter | 70% | acs.org |

| Direct Amidation of Benzoic Acid & Benzylamine | Conventional Heating (No Solvent, Catalyst) | 24 h | <5% | mdpi.com |

| Direct Amidation of Benzoic Acid & Benzylamine | Microwave Irradiation (No Solvent, Catalyst) | 2 h | 99% | mdpi.com |

| A³-Coupling with Primary Aliphatic Amines | Not specified (assumed conventional) | - | - | nih.gov |

| A³-Coupling with Primary Aliphatic Amines | Microwave Irradiation | Shorter reaction times | Efficient synthesis | nih.gov |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis, the use of natural catalysts like enzymes, has become a cornerstone of green chemistry for the synthesis of valuable chemicals, including chiral amines. diva-portal.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments, offering remarkable stereo- and regioselectivity that is often difficult to achieve with traditional chemical catalysts. diva-portal.orgmdpi.com

Enzyme-Mediated Stereoselective Amination Reactions

Optically active amines are critical building blocks for many pharmaceuticals and agrochemicals. mdpi.com Enzymes such as amine transaminases (ω-TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are particularly powerful for producing pure amine enantiomers from prochiral ketones. frontiersin.orgmdpi.comnih.gov

Amine Transaminases (ω-TAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine, L-alanine) to a ketone acceptor. rsc.orgfrontiersin.org They have been used extensively for the asymmetric synthesis of chiral amines. rsc.org However, the reaction equilibrium can be unfavorable, often requiring strategies to remove the ketone byproduct (e.g., pyruvate (B1213749) when using alanine (B10760859) as the donor) to drive the reaction to completion. rsc.org

Reductive Aminases (RedAms) and Imine Reductases (IREDs): These enzymes catalyze the direct reductive amination of a ketone, coupling the ketone and amine and subsequently reducing the iminium intermediate using a cofactor like NADPH. acs.orgnih.gov This one-step transformation from readily available ketones to chiral amines is highly attractive. nih.gov While early research suggested IREDs only reduced pre-formed imines, it is now understood that many of these enzymes are true reductive aminases capable of catalyzing the entire sequence. frontiersin.orgnih.gov

Amine Dehydrogenases (AmDHs): AmDHs also catalyze the reductive amination of ketones but use ammonia as the amino donor, which is highly atom-economical. frontiersin.org They have proven effective for synthesizing short-chain chiral alkyl amines, such as (S)-2-aminopentane, with high enantiomeric excess. frontiersin.org

Table 5: Enzyme Classes for Stereoselective Amination

| Enzyme Class | Cofactor | Amine Source | Key Reaction | Advantages/Challenges | Source(s) |

|---|---|---|---|---|---|

| Amine Transaminase (ω-TA) | Pyridoxal 5'-phosphate (PLP) | Amine/Amino Acid (e.g., Alanine) | Ketone → Chiral Primary Amine | High enantioselectivity; Unfavorable equilibrium often requires co-product removal. | mdpi.comrsc.orgfrontiersin.org |

| Reductive Aminase (RedAm) / Imine Reductase (IRED) | NAD(P)H | Primary or Secondary Amine | Ketone + Amine → Chiral Secondary Amine | One-step conversion; Broad substrate scope. | acs.orgfrontiersin.orgnih.gov |

| Amine Dehydrogenase (AmDH) | NAD(P)H | Ammonia | Ketone → Chiral Primary Amine | Highly atom-economical (uses ammonia); Good for small alkyl amines. | frontiersin.org |

Engineering and Application of Tailored Biocatalysts for Aminopentane Derivatives

While wild-type enzymes offer significant catalytic potential, their application can be limited by factors such as low stability, narrow substrate scope (often restricted to small substrates), and insufficient activity. frontiersin.orgnih.gov Protein engineering, through techniques like rational design and directed evolution, has become an indispensable tool for tailoring biocatalysts to meet the specific demands of industrial processes. nih.govrsc.org

Extensive engineering efforts have successfully expanded the substrate scope of transaminases to accept bulky and structurally complex ketones, which are relevant for producing pharmaceutical intermediates. nih.govrsc.org For instance, an engineered transaminase from Arthrobacter sp. was developed for the synthesis of sitagliptin, a complex pharmaceutical. nih.gov

Specific to aminopentane derivatives, biocatalysis has enabled the synthesis of various chiral structures.

A multi-enzyme cascade involving a transketolase and a ω-transaminase from Chromobacterium violaceum was used for the synthesis of (2S,3S)-2-aminopentane-1,3-diol. acs.orgresearchgate.net

Native amine dehydrogenases have demonstrated the ability to produce (S)-2-aminopentane from pentan-2-one with high enantiomeric excess (>97% ee). frontiersin.org

Engineered glutamate (B1630785) dehydrogenase has been used for the sustainable synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical. nih.gov

These examples highlight how engineering and applying tailored biocatalysts can create efficient and sustainable routes to valuable aminopentane structures. frontiersin.orgresearchgate.netnih.gov

Table 6: Examples of Engineered Biocatalysts for Aminopentane-like Derivatives

| Enzyme/System | Engineering Strategy | Substrate(s) | Product | Key Finding | Source(s) |

|---|---|---|---|---|---|

| Transketolase / ω-Transaminase | Enzyme discovery and process optimization | Propanal, Hydroxypyruvate | (2S,3S)-2-Aminopentane-1,3-diol | Successful multi-step biocatalytic cascade established. | acs.orgresearchgate.net |

| Amine Dehydrogenase (MsmeAmDH) | Native enzyme screening | Pentan-2-one, Ammonia | (S)-2-Aminopentane | High enantioselectivity (>97% ee) for a short-chain chiral amine. | frontiersin.org |

| Glutamate Dehydrogenase (EcGDH) | Rational Design (K116Q/N348M mutations) | Levulinic Acid, Ammonia | (R)-4-Aminopentanoic acid | Engineered enzyme achieved >97% conversion and >99% ee. | nih.gov |

| Transaminase (from Arthrobacter sp.) | Protein Engineering | Prochiral ketones | Various chiral amines | Variants created with improved activity for diverse amines. | nih.gov |

Synthesis of Structurally Modified this compound Derivatives

The modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This can be achieved through the diversification of functional groups on the aminopentane backbone and by controlling the stereochemical outcome of the synthesis.

The introduction of diverse functional groups onto the aminopentane skeleton can be accomplished through various synthetic strategies. These strategies often involve the use of versatile starting materials or the post-synthesis modification of a pre-formed diamine core.

One common approach is the use of reductive amination , a versatile method for forming C-N bonds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgresearchgate.net This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of derivatives of this compound, a suitable keto-amine or amino-aldehyde could be reacted with an appropriate amine or carbonyl compound, respectively, followed by reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for imines over carbonyl groups. masterorganicchemistry.com This allows for a one-pot reaction where the carbonyl compound, amine, and reducing agent are mixed together. wikipedia.org

Another strategy for functional group diversification is the alkylation of a precursor diamine . For instance, starting with a mono-protected 1,4-diaminopentane, the unprotected amino group can be selectively alkylated. Subsequent deprotection and further functionalization of the second amino group would allow for the synthesis of a wide range of derivatives. The synthesis of N-substituted 1,n-diamines can also be achieved by starting from acyclic compounds that provide the polymethylene chain, such as the corresponding 1,n-diamine itself. conicet.gov.ar For example, N-alkyl or benzylpentamethylenediamines can be obtained by the reductive alkylation of the primary amino group using a carbonyl compound. conicet.gov.ar

The Paal-Knorr reaction offers a pathway to introduce heterocyclic moieties. This reaction can be used to functionalize polymers with pendant aminopentane groups by reacting the primary amine with a 1,4-dicarbonyl compound to form N-substituted pyrrole (B145914) units. mdpi.com This demonstrates the potential for incorporating aromatic and heterocyclic groups onto the aminopentane backbone.

Furthermore, functionalization can be achieved by employing building blocks that already contain the desired functional groups. For example, the synthesis of N-(7-Chloro-4-quinolyl)-N'-ethyl-1,n-diaminoalkane derivatives has been reported, showcasing the possibility of attaching complex aromatic systems to a diaminoalkane chain. nih.gov

The following table summarizes various strategies for functional group diversification on an aminopentane skeleton:

| Strategy | Description | Key Reagents/Conditions | Potential Modifications | Reference(s) |

| Reductive Amination | Condensation of a carbonyl group with an amine to form an imine, followed by in situ reduction. | Aldehydes/Ketones, Amines, NaBH3CN, NaBH(OAc)3 | Introduction of various alkyl and aryl groups at either nitrogen atom. | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgresearchgate.net |

| N-Alkylation | Direct alkylation of a precursor diamine or a mono-protected diamine. | Alkyl halides, Reductive alkylation with carbonyl compounds | Introduction of a wide range of alkyl and benzyl (B1604629) groups. | conicet.gov.ar |

| Paal-Knorr Reaction | Reaction of a primary amine with a 1,4-dicarbonyl compound to form a pyrrole ring. | 1,4-Dicarbonyl compounds | Incorporation of heterocyclic (pyrrole) moieties. | mdpi.com |

| Use of Functionalized Building Blocks | Synthesis using starting materials that already contain the desired functional groups. | e.g., N-(7-Chloro-4-quinolyl)-1,n-diaminoalkanes | Attachment of complex aromatic and heterocyclic systems. | nih.gov |

The carbon atom at the 4-position of this compound is a chiral center. Therefore, controlling the stereochemistry during the synthesis is crucial for obtaining enantiomerically pure or enriched derivatives, which is often a requirement for biologically active compounds.

A key challenge in the synthesis of chiral 1,2-diamines and related structures is the control of the stereogenic centers. nih.gov Numerous strategies have been developed to address this, often relying on asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines. This can be achieved by using a chiral catalyst that directs the stereochemical outcome of the reduction of the imine intermediate. For example, chiral phosphoric acids have been used as catalysts for the enantioselective aza-Friedel-Crafts reaction of cyclic ketimines, leading to chiral aminonaphthols with high enantiomeric excess. While not directly on an aminopentane skeleton, this principle can be applied to the synthesis of chiral diamines.

Diastereoselective reactions offer another route to control stereochemistry. This approach involves reacting a chiral starting material with an achiral reagent to produce diastereomers in unequal amounts. For instance, a diastereoselective three-component synthesis of chiral o-1,2-diaminoalkyl phenols has been developed where the diastereoselectivity is temperature-dependent. acs.org By controlling the reaction temperature, either the anti or syn diastereomer can be prepared selectively. acs.org This highlights the potential for controlling the relative stereochemistry of multiple chiral centers.

The use of chiral ligands in metal-catalyzed reactions is a well-established method for achieving high enantioselectivity. nih.gov For example, chiral diamine-oligothiophene ligands have been used in Pd-catalyzed asymmetric transformations. nih.gov The chiral environment created by the ligand around the metal center dictates the stereochemical outcome of the reaction.

The following table outlines some approaches for achieving stereochemical control in the synthesis of chiral diamine derivatives:

| Strategy | Description | Key Features | Example Application | Reference(s) |

| Asymmetric Reductive Amination | Use of a chiral catalyst to induce enantioselectivity in the reduction of an imine. | Can produce high enantiomeric excess. | Synthesis of chiral aminonaphthols using a chiral phosphoric acid catalyst. | acs.org |

| Diastereoselective Reactions | Reaction of a chiral substrate to form diastereomers in unequal amounts. | Control of relative stereochemistry; can be influenced by reaction conditions like temperature. | Temperature-dependent synthesis of anti or syn o-1,2-diaminoalkyl phenols. | acs.org |

| Chiral Ligands in Metal Catalysis | Employment of chiral ligands to create a chiral environment around a metal catalyst. | High enantioselectivity in various transformations. | Pd-catalyzed asymmetric reactions using chiral diamine-oligothiophene ligands. | nih.gov |

By employing these synthetic methodologies, a diverse library of structurally modified and stereochemically defined derivatives of this compound can be accessed, paving the way for further investigation into their chemical and biological properties.

Advanced Analytical Techniques for Characterization and Structural Elucidation

Spectroscopic Methodologies for Molecular Structure Determination

The definitive identification and structural confirmation of 4-Amino-1-ethylaminopentane would rely on a combination of advanced spectroscopic techniques. These methods provide a comprehensive picture of the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Amines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number and types of hydrogen atoms in the this compound molecule. The expected spectrum would show distinct signals for the protons on the pentane (B18724) backbone, the ethyl group, and the amino groups. The chemical shift (δ) of each signal, its integration (the area under the peak), and its multiplicity (splitting pattern) would allow for the assignment of each proton to its specific location in the structure.

Expected ¹H NMR Data for this compound: (Note: This is a hypothetical data table based on known chemical shifts for similar functional groups.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| CH₃ (on pentane) | ~1.1 | Doublet | 3H |

| CH₂ (on ethyl group) | ~2.6 | Quartet | 2H |

| CH₃ (on ethyl group) | ~1.0 | Triplet | 3H |

| CH (at position 4) | ~2.8-3.0 | Multiplet | 1H |

| CH₂ (at position 1) | ~2.5 | Multiplet | 2H |

| CH₂ (internal on pentane) | ~1.3-1.6 | Multiplet | 4H |

| NH₂ (primary amine) | Variable (broad singlet) | Singlet (broad) | 2H |

| NH (secondary amine) | Variable (broad singlet) | Singlet (broad) | 1H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

Expected ¹³C NMR Data for this compound: (Note: This is a hypothetical data table based on known chemical shifts for similar functional groups.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C4 (CH-NH₂) | ~45-55 |

| C1 (CH₂-NH) | ~40-50 |

| C (CH₃ on pentane) | ~20-25 |

| C (CH₂ on ethyl) | ~40-50 |

| C (CH₃ on ethyl) | ~10-15 |

| C2, C3, C5 (pentane backbone) | ~20-40 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A COSY spectrum would reveal which protons are coupled to each other, helping to trace the proton-proton networks within the pentane and ethyl fragments of the molecule. Cross-peaks in the COSY spectrum indicate that the protons at the corresponding chemical shifts are on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique is invaluable for definitively assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with a high degree of accuracy. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₇H₁₈N₂. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, as characteristic fragments would arise from the cleavage of the pentane chain and the loss of the amino and ethylamino groups.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules by analyzing the fragmentation patterns of selected ions. In the context of this compound, MS/MS analysis, typically coupled with a soft ionization source like electrospray ionization (ESI), provides definitive structural information. The process involves the selection of a precursor ion, which for this compound would be the protonated molecule [M+H]⁺, followed by its fragmentation through collision-induced dissociation (CID).

The fragmentation of protonated amines is well-characterized and primarily involves cleavages at bonds alpha to the nitrogen atoms due to the stabilizing effect of the nitrogen on the resulting carbocation. For this compound, fragmentation would be expected to occur at several key positions along its aliphatic backbone. The analysis of the resulting product ions allows for the confirmation of its structure, including the position of the amino and ethylamino groups.

Studies on similar small molecules and amino acids demonstrate that ESI-MS/MS is highly effective for generating a distinctive fragmentation pattern that can serve as a fingerprint for identification and structural confirmation. nih.govnih.gov The fragmentation pathways for ketamine analogues, which also contain amino groups, similarly involve characteristic losses that aid in their identification. mdpi.com The analysis of peptide fragmentation shows that cleavage patterns are influenced by the local chemical environment, a principle that also applies to the fragmentation of polyamines. researchgate.net

Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺) The table below outlines the predicted major fragmentation pathways for the protonated molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z | Description |

| 159.2 | [C₇H₁₆N]⁺ | C₂H₇N (Ethylamine) | 114.1 | Cleavage of the C-N bond of the ethylamino group. |

| 159.2 | [C₅H₁₂N]⁺ | C₄H₁₁N (4-aminobutane fragment) | 86.1 | Cleavage alpha to the primary amine, with H rearrangement. |

| 159.2 | [C₄H₁₀N]⁺ | C₅H₁₃N (pentylamine fragment) | 72.1 | Cleavage alpha to the secondary amine. |

| 159.2 | [C₂H₆N]⁺ | C₇H₁₇N (heptylamine fragment) | 44.1 | Cleavage resulting in the ethylamino fragment. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. nih.gov For this compound, these spectra would provide clear evidence of its primary and secondary amine groups, as well as its aliphatic hydrocarbon structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The N-H stretching vibrations of both primary (-NH₂) and secondary (-NHR) amines typically appear in the region of 3300-3500 cm⁻¹. Primary amines exhibit two bands in this region (symmetric and asymmetric stretching), while secondary amines show a single, often weaker, band. N-H bending vibrations are also characteristic, appearing in the 1560-1640 cm⁻¹ range. C-N stretching vibrations for aliphatic amines are found in the 1020-1250 cm⁻¹ region. core.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-N backbone vibrations are typically strong, providing insight into the carbon skeleton. researchgate.net Surface-Enhanced Raman Scattering (SERS) can significantly amplify the signal, allowing for detailed analysis even at low concentrations. nih.gov

The combined use of IR and Raman spectroscopy allows for a comprehensive identification of the functional groups and skeletal structure of this compound.

Table 2: Characteristic Vibrational Frequencies for this compound This table summarizes the expected vibrational modes and their corresponding wavenumber ranges.

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | IR | ~3350-3500 | Medium |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | IR | ~3250-3400 | Medium |

| Secondary Amine (-NH-) | N-H Stretch | IR | ~3300-3450 | Weak-Medium |

| Primary/Secondary Amine | N-H Bend (Scissoring) | IR | ~1560-1640 | Medium-Strong |

| Aliphatic C-H | C-H Stretch | IR/Raman | ~2850-2960 | Strong |

| Aliphatic C-N | C-N Stretch | IR/Raman | ~1020-1250 | Medium |

| Carbon Backbone | C-C Stretch | Raman | ~800-1100 | Strong |

X-ray Diffraction for Crystalline Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. If this compound can be crystallized, XRD analysis would yield precise data on bond lengths, bond angles, and torsional angles. This information provides an unambiguous confirmation of the compound's connectivity and its preferred conformation in the crystal lattice.

The technique is powerful enough to resolve the detailed structure of complex molecules, as demonstrated in the analysis of various amino-substituted compounds. nih.gov For this compound, an XRD structure would reveal:

Molecular Conformation: The exact spatial orientation of the pentane chain and the ethyl group.

Bond Parameters: Precise measurements of C-N, C-C, and C-H bond lengths and angles.

While the isolation and characterization of some amino compounds can be challenging, XRD remains the gold standard for structural elucidation in the solid phase. nih.govrsc.org

Chromatographic Separation and Quantification Methods

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. thermofisher.com For the analysis of aliphatic amines like this compound, HPLC offers robust and reproducible methods, though the specific approach depends heavily on the compound's polarity. nih.gov

Reverse-Phase HPLC (RP-HPLC) for Amine Separation

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to their high polarity and lack of a strong chromophore, primary and secondary aliphatic amines like this compound are poorly retained and difficult to detect directly using this method.

To overcome these challenges, pre-column derivatization is a widely employed strategy. nih.govnih.gov This process involves reacting the amine with a reagent that renders it more hydrophobic (increasing its retention on the RP column) and attaches a UV-absorbing or fluorescent tag for sensitive detection.

Common derivatizing agents for amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov

Phenylisothiocyanate (PITC): Reacts with both primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance. nih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): A reagent that reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. thermofisher.com

This approach allows for the sensitive and accurate quantification of amines using standard RP-HPLC systems.

Table 3: Comparison of Derivatization Reagents for RP-HPLC of Amines

| Derivatizing Agent | Target Amines | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Primary | Fluorescence | High sensitivity, fast reaction |

| Phenylisothiocyanate (PITC) | Primary & Secondary | UV Absorbance (254 nm) | Reacts with most amino acids/amines |

| FMOC-Cl | Primary & Secondary | Fluorescence | Forms very stable derivatives |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Amines

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique perfectly suited for the analysis of highly polar compounds without the need for derivatization. waters.com HILIC employs a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile. halocolumns.com

In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes like this compound are retained by partitioning into this aqueous layer and through ionic interactions with the stationary phase. chromatographyonline.com This mechanism provides excellent retention for polar amines that would otherwise elute in the void volume in an RP-HPLC system.

HILIC is highly compatible with mass spectrometry (HILIC-MS), as the mobile phases are volatile. This combination allows for the direct, sensitive, and specific analysis of underivatized amines in complex matrices, making it a powerful tool for studying compounds like this compound. thermofisher.comnih.gov

Table 4: RP-HPLC vs. HILIC for the Analysis of this compound

| Feature | Reverse-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Principle | Nonpolar stationary phase, polar mobile phase. | Polar stationary phase, nonpolar/high organic mobile phase. |

| Analyte Suitability | Best for nonpolar to moderately polar compounds. | Best for highly polar and hydrophilic compounds. |

| Derivatization | Generally required for retention and detection. | Not required; direct analysis is possible. |

| Detection | UV or Fluorescence (post-derivatization). | Mass Spectrometry (MS) is highly compatible. |

| Primary Advantage | Ubiquitous, well-understood, robust. | Excellent retention for polar analytes without derivatization. |

Theoretical and Computational Studies on 4 Amino 1 Ethylaminopentane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular structure and behavior. For 4-Amino-1-ethylaminopentane, a range of these methods have been applied to develop a comprehensive understanding of its electronic properties and predict its chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a principal tool for investigating the molecular geometry and electronic properties of amine compounds. By approximating the electron density of the molecule, DFT methods can accurately predict structural parameters and electronic distributions. For aliphatic amines, DFT calculations have been instrumental in determining optimized geometries, bond lengths, and bond angles. rsc.org These calculations provide a foundational understanding of the molecule's three-dimensional structure.

Ab Initio Methods for High-Accuracy Molecular Property Prediction

While DFT provides a balance of accuracy and computational cost, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a pathway to even higher accuracy for predicting molecular properties. Though computationally more demanding, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can provide benchmark-quality data for molecular systems. For compounds like this compound, these high-level calculations can be used to refine the understanding of its electronic structure and spectroscopic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. edu.krdthaiscience.info The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For aliphatic amines, the HOMO is typically localized on the nitrogen atom's lone pair of electrons, making this site nucleophilic and prone to electrophilic attack. researchgate.net The distribution of these frontier orbitals, often visualized as 3D plots, reveals the most probable regions for chemical reactions. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further quantify the molecule's reactive tendencies. nih.gov

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

This table is interactive. You can sort the data by clicking on the column headers.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular interactions and charge delocalization within a molecule. periodicodimineralogia.it By transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs, NBO analysis provides a quantitative description of bonding and antibonding interactions. wisc.eduscirp.org

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic picture of molecular behavior.

Conformational Analysis and Potential Energy Surfaces

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is often achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, thereby mapping out the potential energy surface (PES).

The results of a conformational search reveal the global minimum energy structure, which is the most stable conformation, as well as other low-energy local minima. Understanding the conformational preferences is crucial as different conformers can exhibit distinct physical and chemical properties. The energy barriers between different conformers, also obtained from the PES, provide information about the flexibility of the molecule and the rates of interconversion between different conformations.

Molecular Dynamics Simulations for Dynamic Behavior of Amines

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic evolution of the system, providing a "computational microscope" to observe molecular behavior. frontiersin.org For amines, MD simulations can elucidate a range of dynamic properties, from conformational changes to interactions with solvents or other molecules. researchgate.netnih.gov

In a typical MD simulation of an amine like this compound, the process begins with the definition of a force field. A force field is a set of empirical potential energy functions and parameters that describe the interactions between atoms, including bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. nih.gov The molecule is placed in a simulation box, often with an explicit solvent like water, to mimic solution conditions. The simulation then proceeds by calculating the forces on each atom at a given instant and using these forces to compute the accelerations, velocities, and new positions after a very short time step (typically on the order of femtoseconds). nih.gov

For this compound, MD simulations could be employed to study:

Conformational Analysis: The flexible alkyl chain of the molecule can adopt numerous conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the dynamics of transitions between them.

Intermolecular Interactions: In systems containing other molecules, MD can model the interactions of this compound. For instance, its interaction with surfaces or its role in forming larger molecular assemblies can be simulated to understand binding affinities and mechanisms. mdpi.com

The data below illustrates typical parameters that would be defined or analyzed in an MD simulation of an amine.

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | AMBER, CHARMM, OPLS-AA |

| Solvent Model | Representation of the solvent in the simulation. | Explicit (e.g., TIP3P water) |

| Ensemble | The statistical mechanical ensemble that defines the thermodynamic state of the system. | NVT (constant N, V, T) or NPT (constant N, P, T) |

| Simulation Time | The total duration of the simulated molecular trajectory. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The small time increment used for integrating the equations of motion. | 1-2 femtoseconds (fs) |

| Analysis Metric | A quantitative measure extracted from the trajectory. | Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF) |

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum chemistry methods are widely used to predict spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental spectra. frontiersin.orgnih.gov Techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy provide fingerprints of a molecule's structure, and computational methods can generate these fingerprints from first principles.

Density Functional Theory (DFT) is a common and effective method for predicting spectroscopic properties. researchgate.net For a molecule such as this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR spectroscopy. The process involves first optimizing the molecule's geometry to find its lowest energy structure. Then, spectroscopic properties are calculated at this optimized geometry. dntb.gov.ua For flexible molecules, it is often necessary to calculate properties for several low-energy conformers and then average them based on their Boltzmann population to get an accurate prediction. github.io

NMR Spectroscopy Prediction: The prediction of NMR chemical shifts is typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. dntb.gov.ua The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. Machine learning algorithms have also emerged as powerful tools for accurately predicting NMR shifts based on large datasets of experimental spectra. frontiersin.orgnih.gov

The following table presents a hypothetical comparison between computationally predicted and experimental NMR data for this compound, illustrating the typical accuracy of such methods.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 (CH₃-CH₂-N) | 1.10 | 1.05 | 15.2 | 14.8 |

| C2 (-CH₂-N) | 2.60 | 2.55 | 47.5 | 47.1 |

| C3 (-N-CH₂-) | 2.55 | 2.50 | 50.1 | 49.6 |

| C4 (-CH₂-CH(NH₂)-) | 1.45 | 1.40 | 35.8 | 35.4 |

| C5 (-CH(NH₂)-) | 2.90 | 2.85 | 48.9 | 48.5 |

| C6 (-CH(NH₂)-CH₂-) | 1.30 | 1.25 | 38.2 | 37.9 |

| C7 (-CH₂-CH₃) | 1.20 | 1.15 | 23.5 | 23.1 |

| C8 (CH(NH₂)-CH₃) | 1.15 | 1.10 | 20.4 | 20.0 |

Vibrational Spectroscopy Prediction: DFT calculations can also compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental IR or Raman spectra. dntb.gov.ua It is common for calculated frequencies to be systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. mdpi.com

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a fundamental tool for investigating the mechanisms of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a detailed, step-by-step picture of how a reaction proceeds. mdpi.com

For an amine like this compound, which contains nucleophilic nitrogen atoms, computational methods such as DFT can be used to elucidate its reactivity in various transformations. nih.gov Key aspects of a reaction mechanism that can be determined computationally include:

Reaction Pathways: Identifying the sequence of elementary steps that transform reactants into products. For reactions involving amines, this could include nucleophilic attack, proton transfer, or condensation steps. nih.govresearchgate.net

Transition State (TS) Structures: Locating the highest energy point along the reaction coordinate for each elementary step. The geometry of the TS provides insight into the bond-making and bond-breaking processes.

Activation Energies (Energy Barriers): Calculating the energy difference between the reactants and the transition state. This barrier determines the rate of the reaction; a lower barrier implies a faster reaction. mdpi.com

For example, the mechanism of a reductive amination reaction involving an amine can be studied computationally. nih.govrsc.org The initial nucleophilic addition of the amine to a carbonyl compound to form a hemiaminal intermediate, followed by dehydration to an imine and subsequent reduction, can be modeled. nih.gov DFT calculations would be used to find the structures and energies of all intermediates and transition states, revealing the rate-determining step and the factors that influence the reaction's outcome. rsc.org

| Computational Task | Information Gained | Relevant Theory/Method |

| Geometry Optimization | Finds the stable, low-energy structures of reactants, intermediates, and products. | DFT (e.g., B3LYP) |

| Transition State Search | Locates the saddle point on the potential energy surface corresponding to the reaction barrier. | QST2/QST3, Berny algorithm |

| Frequency Calculation | Confirms minima (no imaginary frequencies) and transition states (one imaginary frequency). | DFT |

| Intrinsic Reaction Coordinate (IRC) | Traces the reaction path from the transition state down to the connected reactants and products. | IRC analysis |

| Single-Point Energy Calculation | Refines the energies of structures using a higher level of theory or a larger basis set. | Coupled Cluster (e.g., CCSD(T)) |

By applying these computational approaches, a comprehensive understanding of the chemical reactivity of this compound can be achieved, guiding experimental work and the development of new synthetic applications.

Investigation of Chemical Reactivity and Reaction Mechanisms

Nucleophilic Properties of Amine Functional Groups

The dominant chemical characteristic of 4-Amino-1-ethylaminopentane is the nucleophilicity of its nitrogen atoms. wikipedia.org The lone pair of electrons on each nitrogen can attack electron-deficient centers, making the molecule reactive towards a wide range of electrophiles. fiveable.me This reactivity is central to reactions such as alkylation and acylation.

The molecule possesses two distinct nucleophilic sites, and their reactivity is influenced by a combination of electronic and steric factors:

Primary Amine (-NH₂ at C4): This group is generally a potent nucleophile. However, its reactivity can be sterically hindered by the adjacent isopropyl group.

Secondary Amine (-NH(CH₂CH₃) at C1): Secondary amines are often more nucleophilic than primary amines due to the electron-donating inductive effect of the two attached alkyl groups (ethyl and the pentyl chain), which increases the electron density on the nitrogen. masterorganicchemistry.com However, they are also more sterically hindered than primary amines. masterorganicchemistry.com

In the case of this compound, a balance between these electronic and steric effects determines the relative nucleophilicity of the two amine groups. While the secondary amine is electronically richer, the primary amine is less sterically encumbered. The specific reaction conditions, particularly the size of the electrophile, can influence which nitrogen atom reacts preferentially. Studies on other diamines have shown that secondary amines can be more nucleophilic than primary amines. masterorganicchemistry.com However, in certain reactions, such as the formation of acyclic diamino carbenes, primary amines have been found to react more slowly than secondary amines due to higher reaction barriers. acs.orgnih.gova-star.edu.sgresearchgate.net

Table 1: Comparison of Nucleophilic Centers in this compound

| Functional Group | Position | Type | Electronic Effect | Steric Hindrance | Relative Nucleophilicity |

| Ethylamino | C1 | Secondary | Higher electron density from two alkyl groups | Higher | Potentially higher, but dependent on electrophile size |

| Amino | C4 | Primary | Lower electron density than the secondary amine | Lower | Generally high, less sterically hindered |

Electrophilic Sites and Preferred Reaction Pathways

The primary electrophilic sites for reactions involving this compound are the electrophiles that the amine groups attack. The molecule itself does not have significant electrophilic centers. The preferred reaction pathways involve the nucleophilic substitution and addition reactions at the nitrogen atoms.

Alkylation: Amines readily react with alkyl halides in nucleophilic substitution reactions. wikipedia.org For this compound, alkylation can occur at either the primary or secondary nitrogen. The reaction proceeds via a nucleophilic attack of the amine's lone pair on the alkyl halide, displacing the halide ion. savemyexams.comlibretexts.org A significant challenge in amine alkylation is controlling the degree of substitution. wikipedia.org The initially formed secondary amine from a primary amine, or a tertiary amine from a secondary amine, is often more nucleophilic than the starting material, leading to multiple alkylations. libretexts.orgnih.gov

A potential reaction pathway for this compound with an alkyl halide (R-X) could lead to a mixture of products:

Monoalkylation at the primary amine.

Monoalkylation at the secondary amine.

Dialkylation at the primary amine to form a tertiary amine.

Further alkylation to form quaternary ammonium (B1175870) salts at either nitrogen. libretexts.org

Controlling selectivity often requires a large excess of the diamine to favor mono-substitution. savemyexams.com

Acylation: Primary and secondary amines react rapidly with acylating agents like acid chlorides and acid anhydrides to form amides. wikipedia.orglibretexts.org This reaction, known as acylation, is a nucleophilic acyl substitution. byjus.com The amine's lone pair attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). umich.edu Unlike alkylation, over-acylation is not a common issue because the resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org This makes the acylation reaction a more controllable process for modifying amines. Both amine groups in this compound are expected to undergo acylation. libretexts.orgyoutube.com

Acid-Base Equilibria and Protonation States of this compound

Like all amines, this compound is a Brønsted-Lowry base, meaning it can accept protons. ufl.eduriversidelocalschools.com Due to the presence of two amine groups, its acid-base equilibria involve two distinct protonation steps, each characterized by a specific acid dissociation constant (pKa) for its conjugate acid. alfa-chemistry.combu.edu

The protonation equilibria can be represented as:

First Protonation: H₂N-(C₅H₁₀)-NH(Et) + H₂O ⇌ H₃N⁺-(C₅H₁₀)-NH(Et) + OH⁻ (pKb₁) The corresponding conjugate acid equilibrium is: H₃N⁺-(C₅H₁₀)-NH(Et) + H₂O ⇌ H₂N-(C₅H₁₀)-NH(Et) + H₃O⁺ (pKa₂)

Second Protonation: H₃N⁺-(C₅H₁₀)-NH(Et) + H₂O ⇌ H₃N⁺-(C₅H₁₀)-NH₂⁺(Et) + OH⁻ (pKb₂) The corresponding conjugate acid equilibrium is: H₃N⁺-(C₅H₁₀)-NH₂⁺(Et) + H₂O ⇌ H₃N⁺-(C₅H₁₀)-NH(Et) + H₃O⁺ (pKa₁)

The pKa values for aliphatic amines are typically in the range of 9-11. researchgate.netmasterorganicchemistry.com For diamines, the first protonation (resulting in pKa₂) is generally more favorable (higher pKa) than the second (pKa₁). alfa-chemistry.com After the first nitrogen is protonated, the resulting positive charge on the molecule exerts an electrostatic repulsion, making it more difficult to add a second proton to the other nitrogen atom. This results in the second amine being a weaker base, and its conjugate acid being stronger (having a lower pKa value). researchgate.netchegg.com For example, the two pKa values for 1,2-ethanediamine are approximately 9.9 and 7.1. researchgate.net

Table 2: Estimated Protonation Constants (pKa) for this compound in Water

| Equilibrium | Description | Estimated pKa | Corresponding Species |

| pKa₂ | Dissociation of the monoprotonated species | ~10.5 - 11.0 | H₃N⁺-(C₅H₁₀)-NH(Et) |

| pKa₁ | Dissociation of the diprotonated species | ~7.5 - 8.5 | H₃N⁺-(C₅H₁₀)-NH₂⁺(Et) |

Note: These are estimated values based on typical pKa ranges for aliphatic primary and secondary amines and the known behavior of diamines.

Kinetic and Thermodynamic Aspects of Reactions Involving Aminopentane Structures

The rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving aminopentanes are crucial for understanding their chemical behavior and for synthetic applications.

Kinetics: The kinetics of amine reactions are highly dependent on several factors, including the structure of the amine, the nature of the electrophile, the solvent, and the temperature. fishersci.co.uk

Alkylation: The rate of N-alkylation of amines is often complex. While secondary amines can be more nucleophilic, steric hindrance can slow the reaction rate, especially with bulky alkyl halides. Studies using 1H NMR spectroscopy to estimate rate constants for the alkylation of primary amines have shown that the formation of secondary and tertiary amines occurs concurrently, with the ratio of rate constants (k₂/k₁ for tertiary vs. secondary amine formation) being highly dependent on the alkylating agent. nih.gov For some systems, the reaction kinetics are slowed by proton transfer equilibria that reduce the concentration of the free, nucleophilic amine. nih.gov

Acylation: The acylation of amines is typically a very fast and kinetically favorable reaction, especially when using highly reactive acylating agents like acid chlorides. umich.edu The reaction rate is generally limited by the nucleophilicity of the amine, with less hindered primary amines often reacting faster than more hindered secondary amines.

Thermodynamics: Most common amine reactions are thermodynamically favorable.

Acylation: The formation of a stable amide bond from a highly reactive acid chloride or anhydride (B1165640) is a strongly exothermic and thermodynamically favorable process. The stability of the amide bond, with its resonance stabilization, drives the reaction to completion.